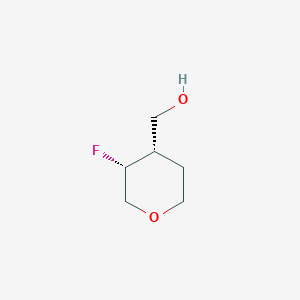
(cis-3-Fluorotetrahydro-2H-pyran-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(cis-3-Fluorotetrahydro-2H-pyran-4-yl)methanol is a chemical compound with the molecular formula C6H11FO2 and a molecular weight of 134.15 g/mol It is a fluorinated derivative of tetrahydropyran, a six-membered heterocyclic compound containing one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (cis-3-Fluorotetrahydro-2H-pyran-4-yl)methanol typically involves the fluorination of tetrahydropyran derivatives. One common method is the reaction of tetrahydropyran with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
(cis-3-Fluorotetrahydro-2H-pyran-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
科学的研究の応用
(cis-3-Fluorotetrahydro-2H-pyran-4-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (cis-3-Fluorotetrahydro-2H-pyran-4-yl)methanol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity .
類似化合物との比較
Similar Compounds
Tetrahydropyran: The parent compound without the fluorine substitution.
3-Fluorotetrahydropyran: A similar compound with fluorine substitution but lacking the hydroxyl group.
4-Hydroxytetrahydropyran: A compound with a hydroxyl group but without fluorine substitution.
Uniqueness
(cis-3-Fluorotetrahydro-2H-pyran-4-yl)methanol is unique due to the presence of both a fluorine atom and a hydroxyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl group can improve solubility and reactivity.
特性
分子式 |
C6H11FO2 |
|---|---|
分子量 |
134.15 g/mol |
IUPAC名 |
[(3R,4S)-3-fluorooxan-4-yl]methanol |
InChI |
InChI=1S/C6H11FO2/c7-6-4-9-2-1-5(6)3-8/h5-6,8H,1-4H2/t5-,6-/m0/s1 |
InChIキー |
SPFZJBOFKUZIMQ-WDSKDSINSA-N |
異性体SMILES |
C1COC[C@@H]([C@@H]1CO)F |
正規SMILES |
C1COCC(C1CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


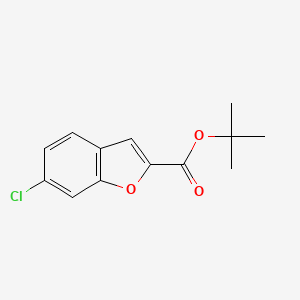
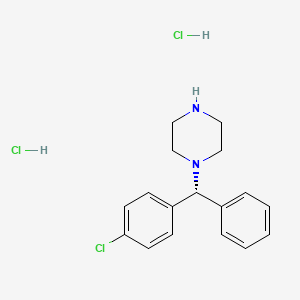
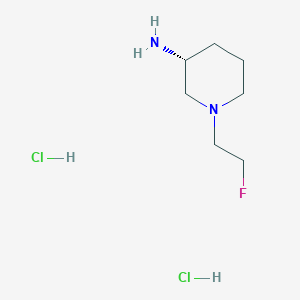
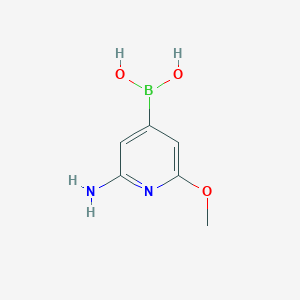
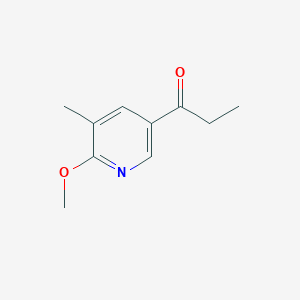
![7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15230353.png)
![(3S,8aS)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B15230356.png)
![tert-butyl 5-fluoro-2-oxo-3H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B15230363.png)
![3-Chlorofuro[2,3-b]pyridine](/img/structure/B15230369.png)
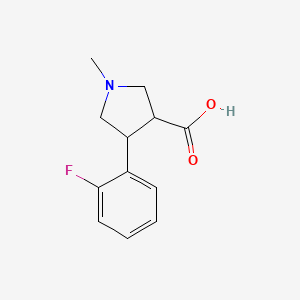
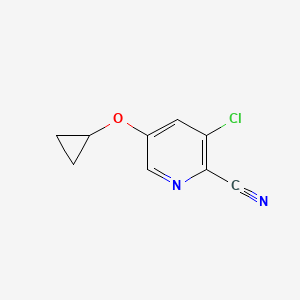

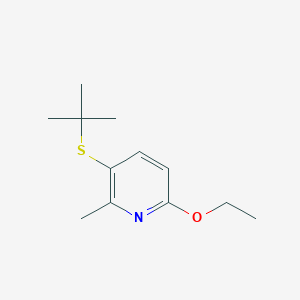
![5-(Benzo[d]oxazol-6-yl)-3-methyl-1H-pyrrole-2-carboxylicacid](/img/structure/B15230400.png)
